molecular formula C12H14FN3 B11736201 [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11736201
M. Wt: 219.26 g/mol
InChI Key: PHXQIBKLMFPPGY-UHFFFAOYSA-N
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Description

[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a fluorophenyl group and a pyrazolyl group connected via a methyl bridge. This compound is part of a broader class of heterocyclic amines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorophenyl and pyrazolyl groups play a crucial role in binding to these targets, thereby exerting their effects .

Comparison with Similar Compounds

[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can be compared with other similar compounds, such as:

  • [(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
  • [(3-chlorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
  • [(3-fluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine

These compounds share similar structural features but differ in the nature of the substituents, which can influence their chemical reactivity and biological activities .

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H14FN3/c1-16-6-5-12(15-16)9-14-8-10-3-2-4-11(13)7-10/h2-7,14H,8-9H2,1H3

InChI Key

PHXQIBKLMFPPGY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC(=CC=C2)F

Origin of Product

United States

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